molecular formula C16H21NO3 B13205755 1-(4-Ethoxyphenyl)-3-propanoylpiperidin-2-one

1-(4-Ethoxyphenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13205755
M. Wt: 275.34 g/mol
InChI Key: BVUZOWGCTZSXPQ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-propanoylpiperidin-2-one is a piperidinone derivative characterized by a six-membered piperidin-2-one ring substituted with a 4-ethoxyphenyl group at position 1 and a propanoyl (propionyl) group at position 2. The ethoxy (-OCH₂CH₃) substituent on the phenyl ring introduces electron-donating effects, influencing the compound’s electronic properties and supramolecular interactions.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C16H21NO3/c1-3-15(18)14-6-5-11-17(16(14)19)12-7-9-13(10-8-12)20-4-2/h7-10,14H,3-6,11H2,1-2H3

InChI Key

BVUZOWGCTZSXPQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 4-ethoxybenzaldehyde with piperidin-2-one in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Comparison of Piperidinone/Azetidinone Analogues

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Properties/Activities Reference
This compound Piperidin-2-one 4-Ethoxyphenyl, propanoyl N/A N/A Hypothesized antimicrobial activity -
8g: 4-(4-Chlorophenyl)-1-(4-ethoxyphenyl)-3-phenoxyazetidin-2-one Azetidin-2-one (β-lactam) 4-Ethoxyphenyl, 4-chlorophenyl 164–166 88 β-lactam synthesis, IR/NMR confirmed
8h: 1-(4-Ethoxyphenyl)-4-(4-methoxyphenyl)-3-phenoxyazetidin-2-one Azetidin-2-one 4-Ethoxyphenyl, 4-methoxyphenyl 168–170 90 Higher polarity due to methoxy
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Piperidin-4-one Acetyl, ethyl, 4-methoxyphenyl N/A N/A Antimicrobial, crystallographically studied

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., chloro in 8g) reduce melting points compared to electron-donating groups (e.g., methoxy in 8h), likely due to altered intermolecular interactions .

Chalcone Derivatives with 4-Ethoxyphenyl Groups

Table 2: Chalcone Analogues

Compound Name Structure Substituents Key Findings Reference
(E)-3-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one Chalcone 4-Ethoxyphenyl, 4-methoxyphenyl Supramolecular packing via C–H···O and π-stacking; higher stability in solid vs. gas phase
(2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one Chalcone 4-Ethoxyphenyl, 3-fluorophenyl Fluorine substitution enhances electrophilicity

Key Observations :

  • Supramolecular Interactions: Chalcones with 4-ethoxyphenyl groups exhibit distinct crystal packing driven by hydrogen bonding (C–H···O) and π-π interactions, which may differ from piperidinones due to conformational rigidity .

Substituent-Driven Physicochemical Variations

Table 3: Substituent Impact on Properties

Substituent Compound Class Effect on Melting Point/Solubility Example Compound Reference
4-Ethoxy (-OCH₂CH₃) Piperidinone/Azetidinone Moderate polarity, enhances solubility in organic solvents 8g, 8h, 8i
4-Methoxy (-OCH₃) Azetidin-2-one Higher polarity than ethoxy; increases melting point 8h (168–170°C)
4-Chloro (-Cl) Azetidin-2-one Electron-withdrawing; lowers melting point 8g (164–166°C)
Propanoyl (-COCH₂CH₃) Piperidin-2-one Introduces ketone functionality; may enhance bioactivity This compound -

Key Observations :

  • Polarity Trends : Methoxy groups increase polarity and melting points compared to ethoxy, while chloro groups reduce both due to weaker intermolecular forces .
  • Bioactivity Potential: Propanoyl and acetyl substituents in piperidinones are associated with antimicrobial activity, suggesting a promising profile for the target compound .

Research Findings and Implications

  • Synthetic Feasibility: Analogous azetidin-2-one derivatives (e.g., 8g–8l) are synthesized in high yields (84–95%) via cyclization reactions, indicating that the target piperidinone could be similarly accessible .
  • Crystallographic Insights: Piperidinone derivatives (e.g., 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) are studied using SHELXL software, highlighting the importance of crystallography in confirming molecular geometry .
  • Biological Potential: Structural similarities to bioactive piperidinones and chalcones suggest that this compound may exhibit antimicrobial or anti-inflammatory properties, warranting further pharmacological studies .

Biological Activity

1-(4-Ethoxyphenyl)-3-propanoylpiperidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a piperidinone core with an ethoxy group attached to a phenyl ring. Its molecular formula is C16H21NO2C_{16}H_{21}NO_2, and it has a molecular weight of approximately 273.35 g/mol. The structural uniqueness of this compound contributes to its pharmacological potential.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, which could lead to anti-inflammatory effects.
  • Receptor Modulation : Interaction with certain receptors may modulate signaling pathways related to pain and inflammation.

Pharmacological Effects

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound has significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects : Its potential as an analgesic agent has been noted in various studies, indicating it may help alleviate pain through central or peripheral mechanisms.

Data Table: Comparison of Biological Activities

Compound NameAnti-inflammatory ActivityAnalgesic ActivityMechanism of Action
This compoundModerateHighEnzyme inhibition, receptor modulation
1-(3-Fluoro-4-methoxyphenyl)-3-propanoylpiperidin-2-oneHighModerateEnzyme inhibition
1-(4-Methoxyphenyl)-3-propanoylpiperidin-2-oneLowHighReceptor modulation

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of various piperidinone derivatives, this compound was shown to significantly reduce inflammation markers in vitro. The study utilized cell cultures treated with lipopolysaccharides (LPS) to induce inflammation, demonstrating that this compound could lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 2: Analgesic Properties

A clinical trial investigated the analgesic properties of this compound in patients with chronic pain conditions. Participants receiving the compound reported a notable reduction in pain scores compared to a placebo group. The trial highlighted the compound's potential as an adjunct therapy in pain management.

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